molecular formula C18H11Br2N B15196893 1-Bromo-9-(2-bromophenyl)-9H-Carbazole

1-Bromo-9-(2-bromophenyl)-9H-Carbazole

Cat. No.: B15196893
M. Wt: 401.1 g/mol
InChI Key: SZHDFSUTHCTSMG-UHFFFAOYSA-N
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Description

1-Bromo-9-(2-bromophenyl)-9H-Carbazole is an organic compound belonging to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in various chemical reactions. This compound, characterized by the presence of bromine atoms at specific positions on the carbazole structure, exhibits unique chemical properties that make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-9-(2-bromophenyl)-9H-Carbazole typically involves the bromination of carbazole derivatives. One common method is the electrophilic aromatic substitution reaction, where carbazole is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions, including temperature and solvent, are optimized to achieve selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-9-(2-bromophenyl)-9H-Carbazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: Formation of derivatives with various functional groups.

    Oxidation: Formation of carbazole quinones.

    Reduction: Formation of partially or fully reduced carbazole derivatives.

Scientific Research Applications

1-Bromo-9-(2-bromophenyl)-9H-Carbazole has a wide range of applications in scientific research:

    Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly in anticancer and antimicrobial agents.

    Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.

    Chemical Intermediates: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-Bromo-9-(2-bromophenyl)-9H-Carbazole depends on its application. In organic electronics, its role as a charge transport material involves interactions with other components in the device, facilitating the movement of electrons or holes. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and molecular interactions vary based on the specific application and context.

Comparison with Similar Compounds

    2-Bromo-9-fluorenone: Another brominated aromatic compound with applications in organic electronics and material science.

    2-Bromo-9,9-dimethylfluorene: Known for its use in the fabrication of photoelectronic devices and OLEDs.

Uniqueness: 1-Bromo-9-(2-bromophenyl)-9H-Carbazole stands out due to its specific bromination pattern, which imparts unique electronic properties. This makes it particularly valuable in applications requiring precise control over electronic characteristics, such as in the development of high-performance OLEDs and other organic electronic devices.

Properties

Molecular Formula

C18H11Br2N

Molecular Weight

401.1 g/mol

IUPAC Name

1-bromo-9-(2-bromophenyl)carbazole

InChI

InChI=1S/C18H11Br2N/c19-14-8-2-4-11-17(14)21-16-10-3-1-6-12(16)13-7-5-9-15(20)18(13)21/h1-11H

InChI Key

SZHDFSUTHCTSMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2C4=CC=CC=C4Br)C(=CC=C3)Br

Origin of Product

United States

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